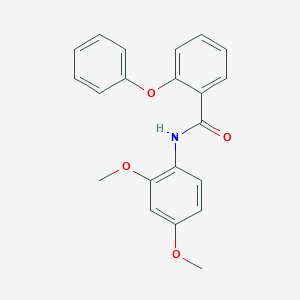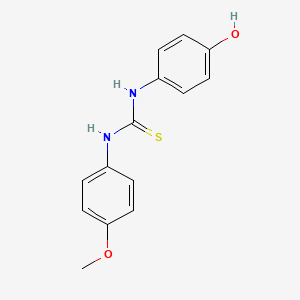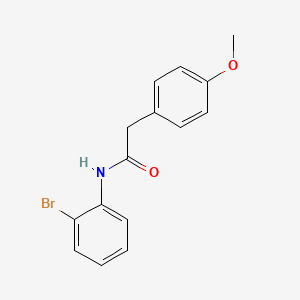
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide, also known as DPBA, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects.
作用机制
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide exerts its biological effects by selectively binding to specific biological targets such as tubulin and histone deacetylases. This binding results in the modulation of various cellular processes such as cell proliferation, apoptosis, and gene expression. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been shown to have various biochemical and physiological effects such as the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has several advantages for lab experiments such as its easy synthesis and purification, selective binding to specific biological targets, and potential therapeutic applications. However, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide also has some limitations such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide. One area of research could be the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs. Another area of research could be the investigation of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its effects on various biological targets. Finally, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide could be studied for its potential use in the development of diagnostic tools for various diseases.
In conclusion, N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide is a synthetic compound that has shown promising results in various scientific studies due to its ability to interact with specific biological targets and produce desirable effects. Its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases, make it an attractive area of research. Further research on N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide and its analogs could lead to the development of novel drugs and diagnostic tools for various diseases.
合成方法
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-phenoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then subjected to a final step of acylation using an acid chloride reagent. The final compound is purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide has also been studied for its potential use as a diagnostic tool in cancer imaging due to its ability to selectively bind to certain cancer cells.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-12-13-18(20(14-16)25-2)22-21(23)17-10-6-7-11-19(17)26-15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRPNVOVWHQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)
![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)

![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
